molecular formula C15H14N2O3S B1445494 Belinostat amide CAS No. 1485081-57-9

Belinostat amide

Cat. No. B1445494
M. Wt: 302.4 g/mol
InChI Key: LUVPQDAKKRMIOY-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Belinostat amide is a novel amide compound with a unique structure and a wide range of applications in scientific research and drug development. Belinostat amide has been found to have a variety of biochemical and physiological effects on cells, and is being studied for its potential therapeutic applications.

Scientific Research Applications

Metabolite Characterization and Pharmacokinetics

  • In Vitro Metabolite Profiling : Belinostat amide is identified as a reductive metabolite of belinostat. This profiling is crucial for predicting the in vivo metabolism of belinostat in humans, helping to determine the drug's safety and efficacy, and understanding its elimination mechanism (Grover et al., 2022).

  • Histone Deacetylase Inhibition : Belinostat analogs, including belinostat amide, are designed as histone deacetylase (HDAC) inhibitors, showing in vitro HDAC inhibitory activities. This is significant for antitumor therapy, with some compounds demonstrating potent antiproliferative activities (Zhang et al., 2019).

  • Pharmacokinetic Study in Human Plasma : An LC-MS/MS assay has been developed for quantifying belinostat and its metabolites, including belinostat amide, in human plasma. This assay is critical for assessing belinostat's pharmacokinetics and metabolism in clinical studies (Kiesel et al., 2012).

  • Enhanced Bioavailability in Prodrug Form : The metabolism and pharmacokinetics of ZL277, a prodrug of belinostat with enhanced bioavailability, involves belinostat amide among other metabolites. This research offers insights into developing HDAC inhibitors with improved pharmacological properties (Zhang et al., 2019).

Clinical Applications and Antitumor Activity

  • Antitumor Activity in Preclinical Models : Belinostat demonstrates broad antineoplastic activity across various tumor models in preclinical studies. Its tolerability and combination potential with other anticancer agents are noteworthy, providing a foundation for further clinical trials (Gimsing, 2009).

  • Treatment of Peripheral T-cell Lymphoma : Belinostat has shown efficacy in treating relapsed or refractory peripheral T-cell lymphoma (PTCL), highlighting its clinical significance in targeted cancer therapy (Poole, 2014).

  • Combination Therapy for Thymic Epithelial Tumors : A study combining belinostat with cisplatin, doxorubicin, and cyclophosphamide in thymic epithelial tumors revealed promising activity and feasibility. The immunomodulatory effects observed in this combination therapy warrant further exploration (Thomas et al., 2014).

Cellular and Molecular Impact

  • Effects on Glioblastoma Cell Lines : Belinostat's influence on glioblastoma cells includes inducing apoptosis and modulating expression of key genes and proteins. This suggests its potential as an anti-glioblastoma agent (Kusaczuk et al., 2016).

  • Proteomic Profiling in Colon Cancer Cells : Proteomic analysis of HCT116 colon cancer cells treated with belinostat revealed changes in the expression of several proteins linked to oncogenic pathways, providing insights into the drug's antitumor mechanism of action (Beck et al., 2010).

properties

IUPAC Name

(E)-3-[3-(phenylsulfamoyl)phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c16-15(18)10-9-12-5-4-8-14(11-12)21(19,20)17-13-6-2-1-3-7-13/h1-11,17H,(H2,16,18)/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUVPQDAKKRMIOY-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C=CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)/C=C/C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Belinostat amide

CAS RN

1485081-57-9
Record name Belinostat amide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1485081579
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BELINOSTAT AMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40EYG848GW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Belinostat amide
Reactant of Route 2
Reactant of Route 2
Belinostat amide
Reactant of Route 3
Reactant of Route 3
Belinostat amide
Reactant of Route 4
Belinostat amide
Reactant of Route 5
Reactant of Route 5
Belinostat amide
Reactant of Route 6
Reactant of Route 6
Belinostat amide

Citations

For This Compound
33
Citations
PW Finn, E Loza, E Carstensen - Successful drug discovery, 2016 - Wiley Online Library
… identified in nonclinical studies (belinostat glucuronide (M18), belinostat amide (M21), 3-ASBA (M24)… and CYP2C9 responsible for formation of belinostat amide, and belinostat acid. The …
Number of citations: 10 onlinelibrary.wiley.com
PS Suresh, VC Devaraj, NR Srinivas… - Biomedical …, 2017 - Wiley Online Library
Histone deacetylase inhibitors (HDAC inhibitors) are used to treat malignancies such as cutaneous T cell lymphoma and peripheral T cell lymphoma. Only four drugs are approved by …
P Grover, L Mehta, T Naved, S Kumar… - Indian Journal of …, 2022 - ijper.org
… Results: Two Phase-I metabolites were formed which include a belinostat amide (reductive metabolite) and belinostat acid (deaminated belinostat). We then elucidated the structures of …
Number of citations: 6 www.ijper.org
C Zhang, S Guo, Q Zhong, Q Zhang, A Hossain… - Pharmaceuticals, 2019 - mdpi.com
… , mediated primarily by UGT1A1, and the predominant site of belinostat glucuronidation was found at the hydroxyl position, while other minor metabolites are belinostat amide, belinostat …
Number of citations: 9 www.mdpi.com
BF Kiesel, RA Parise, J Tjornelund, MK Christensen… - Cancer Research, 2012 - AACR
… and validated an LC-MS/MS assay for the sensitive, accurate, and precise quantitation of belinostat and its metabolites belinostat-glucuronide, methylated-belinostat, belinostat amide, 3…
Number of citations: 1 aacrjournals.org
E Calvo, V Boni, LG Canamaque, G Reddy… - Cancer Research, 2015 - AACR
… Belinostat amide was the most abundant metabolite in feces, accounting for 6% of the total administered radioactivity. …
Number of citations: 0 aacrjournals.org
H Bailey, JP McPherson, EB Bailey, TL Werner… - Cancer chemotherapy …, 2016 - Springer
… Belinostat amide was rapidly detected in plasma approximately 15 min post-infusion and … h; the mean fraction of the dose excreted as belinostat amide in urine was 0.0929 %. Belinostat …
Number of citations: 14 link.springer.com
N Agarwal, JP McPherson, H Bailey, S Gupta… - Cancer chemotherapy …, 2016 - Springer
… , CYP2C9, and CYP3A4 into belinostat acid and belinostat amide [28]. The mechanism by which … Belinostat, belinostat glucuronide, belinostat amide, and methyl belinostat inhibit the …
Number of citations: 14 link.springer.com
L Wang, BC Goh, TW Lwin, H Lee, SL Chan… - Journal of Clinical …, 2010 - ascopubs.org
… of belinostat metabolism; 2 alternate biotransformation pathways involved methylation to methylated belinostat and reduction of hydroxamic group to its corresponding belinostat amide. …
Number of citations: 7 ascopubs.org
P Campbell, CM Thomas - Journal of Oncology Pharmacy …, 2017 - journals.sagepub.com
… CYP2A6, CYP2C9, and CYP3A4 enzymes forming belinostat amide and belinostat acid. It is … Major human metabolites (methyl belinostat, belinostat amide, belinostat glucuronide, and 3…
Number of citations: 62 journals.sagepub.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.